[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol is an organotin compound that features a bromine atom, a methoxy group, and a tributylstannyl group attached to a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol typically involves the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
The reaction conditions often involve the use of catalysts such as palladium complexes and solvents like anhydrous dioxane .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the stannyl group or other parts of the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, methanol for methoxylation, and tributylstannane for stannylation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted phenylmethanol derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile modifications and functionalizations.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs or as a tool for studying biological pathways.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications in material science and chemical manufacturing .
Wirkmechanismus
The mechanism of action of [5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol involves interactions with molecular targets such as enzymes and receptors. The bromine and stannyl groups can participate in binding interactions, while the methoxy group can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-Bromo-5-methoxy-2-methyl-phenyl]methanol: Similar structure but with a methyl group instead of a stannyl group.
[5-Bromo-2-methoxy-3-nitropyridine]: Contains a nitro group instead of a stannyl group.
Uniqueness
The presence of the tributylstannyl group in [5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol makes it unique compared to other similar compounds.
Eigenschaften
Molekularformel |
C21H37BrO3Sn |
---|---|
Molekulargewicht |
536.1 g/mol |
IUPAC-Name |
[5-bromo-3-methoxy-2-(tributylstannylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H10BrO3.3C4H9.Sn/c1-12-8-4-7(10)3-6(5-11)9(8)13-2;3*1-3-4-2;/h3-4,11H,2,5H2,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
QVZGWJYTWLLMCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)COC1=C(C=C(C=C1OC)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.